![molecular formula C15H18N2O3 B1452601 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid CAS No. 1018631-34-9](/img/structure/B1452601.png)
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid
Overview
Description
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid, also known as 4-CPBA, is an organic compound that is used in a variety of scientific research applications. It is a valuable tool for researchers due to its unique structure and reactivity. 4-CPBA has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
DNA Binding and Fluorescent Staining
Piperazine derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are widely used as fluorescent DNA stains in cell biology, aiding in chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. This utility extends to radioprotectors and topoisomerase inhibitors, highlighting the potential of piperazine analogs in drug design and molecular biology research (Issar & Kakkar, 2013).
Anti-mycobacterial Activity
Recent studies have explored the anti-mycobacterial properties of piperazine derivatives, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the role of piperazine as a critical building block in developing new anti-TB molecules, providing a foundation for future medicinal chemistry efforts aimed at creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Antifungal Properties
Piper species, from which piperazine compounds can be derived, have been shown to contain compounds with significant antifungal activities. These include amides, flavonoids, prenylated benzoic acid derivatives, and others, some of which could lead to the development of pharmaceutical or agricultural fungicides (Xu & Li, 2011).
Dopamine D2 Receptor Ligands
Piperazine derivatives have been researched for their role as ligands for dopamine D2 receptors, relevant in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. This research emphasizes the significance of certain piperazine moieties for high D2 receptor affinity, contributing to the development of new treatments for these conditions (Jůza et al., 2022).
Novel Antineoplastic Agents
Piperazine derivatives have been identified as potent antineoplastic agents, exhibiting cytotoxic properties often more significant than contemporary cancer drugs. Their tumor-selective toxicity and ability to modulate multi-drug resistance make them promising candidates for cancer treatment development (Hossain et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is Aldehyde dehydrogenase 1A1 (ALDH1A1), an isoenzyme that catalyzes the conversion of aldehydes to acids . Overexpression of ALDH1A1 in various malignancies is a major cause of resistance to the anti-cancer drug, cyclophosphamide .
Mode of Action
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid acts as an inhibitor of ALDH1A1 . Cyclophosphamide, a prodrug, is converted into 4-hydroxycyclophosphamide and its tautomer aldophosphamide in the liver . These compounds permeate into the cell and are converted into active metabolites, phosphoramide mustard, through spontaneous beta-elimination . The conversion of cyclophosphamide to phosphoramide mustard is diverted at the level of aldophosphamide by converting it into inactive carboxyphosphamide using aldh1a1 . This leads to high drug inactivation and cyclophosphamide resistance . By inhibiting ALDH1A1, 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid prevents this diversion, thereby enhancing the efficacy of cyclophosphamide .
Biochemical Pathways
The key biochemical pathway affected by 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is the metabolism of cyclophosphamide . By inhibiting ALDH1A1, the compound prevents the conversion of aldophosphamide into carboxyphosphamide, thereby allowing more aldophosphamide to be converted into the active anti-cancer metabolite, phosphoramide mustard .
Result of Action
The inhibition of ALDH1A1 by 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid results in an increased concentration of phosphoramide mustard, the active metabolite of cyclophosphamide . This leads to enhanced anti-cancer activity of cyclophosphamide .
properties
IUPAC Name |
4-[4-(cyclopropanecarbonyl)piperazin-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(11-1-2-11)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMXPRUDMJGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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